5-(Cyclohexylmethyl)isoxazol-3-amine is a member of the isoxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound has the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. Isoxazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. The unique cyclohexylmethyl substituent enhances its structural properties, potentially influencing its biological interactions and chemical reactivity.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution.
Research indicates that 5-(Cyclohexylmethyl)isoxazol-3-amine exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest promising applications in drug discovery .
The synthesis of 5-(Cyclohexylmethyl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper or ruthenium, although metal-free synthetic routes are also being explored to enhance safety and reduce costs. These methods often focus on optimizing reaction conditions to improve yield and minimize environmental impact .
5-(Cyclohexylmethyl)isoxazol-3-amine has several applications across various fields:
Studies on the interactions of 5-(Cyclohexylmethyl)isoxazol-3-amine with biological targets are ongoing. Preliminary findings suggest that it may bind to specific receptors or enzymes involved in disease pathways, leading to modulation of their activity. These interactions could pave the way for developing new therapeutic strategies against various diseases .
Several compounds share structural similarities with 5-(Cyclohexylmethyl)isoxazol-3-amine, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylisoxazol-3-amine | Methyl group at position 5 | Known for its neuroprotective effects |
| 5-Chloromethylisoxazol-3-amine | Chloromethyl group at position 5 | Exhibits potent antibacterial activity |
| 5-Trifluoromethylisoxazol-3-amine | Trifluoromethyl group at position 5 | Enhanced lipophilicity and metabolic stability |
The uniqueness of 5-(Cyclohexylmethyl)isoxazol-3-amine lies in its cyclohexylmethyl substituent, which may enhance its lipophilicity and stability compared to other isoxazole derivatives. This feature could improve its ability to penetrate biological membranes, potentially leading to increased efficacy as a therapeutic agent .
Transition metal catalysts have revolutionized the synthesis of isoxazole derivatives by enabling efficient [3+2] cycloadditions between nitrile oxides and alkynes. For 5-(cyclohexylmethyl)isoxazol-3-amine, palladium-catalyzed C–H activation strategies offer a direct route to functionalize the isoxazole core. A notable method involves the intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes, which simultaneously constructs the C–C and C–N bonds of the benzisoxazole framework. While this approach was initially applied to risperidone intermediates, its adaptation to aliphatic aldehydes could facilitate the introduction of the cyclohexylmethyl group.
Copper-free cycloaddition methodologies, such as those employing the fac-[M(CO)₃]⁺ (M = Re, ⁹⁹mTc) core, provide an alternative to traditional Cu(I)-catalyzed azide-alkyne cycloadditions. These systems avoid metal contamination while maintaining high regioselectivity, critical for preserving the amine functionality at the 3-position of the isoxazole ring. However, the steric bulk of the cyclohexylmethyl substituent may necessitate tailored ligand designs to prevent coordination interference during metal-assisted cyclization.
Recent studies highlight the role of ruthenium catalysts in facilitating oxidative cyclizations of β-ketoamides with hydroxylamine derivatives. While these methods remain untested for 5-(cyclohexylmethyl)isoxazol-3-amine, their success with analogous isoxazolamines suggests potential applicability, provided that the cyclohexylmethyl group’s lipophilicity is mitigated through polar solvent systems.
Achieving regiocontrol in isoxazole synthesis is paramount when introducing the cyclohexylmethyl and amine groups at specific positions. The 1,3-dipolar cycloaddition of nitrile oxides to 1,3-dicarbonyl compounds provides a robust platform for regioselective assembly. For instance, heating 2-fluoro-5-(trifluoromethyl)benzonitrile with N-hydroxyacetamide in dimethylformamide (DMF) at 80°C yields 76.7% of 5-(trifluoromethyl)benzo[d]isoxazol-3-amine. Adapting this protocol to aliphatic nitriles could enable the incorporation of cyclohexylmethyl via judicious selection of nitrile precursors.
Steric and electronic factors profoundly influence substituent positioning. The electron-withdrawing nature of the amine group at C3 directs electrophilic attacks to C5, making it ideal for cyclohexylmethyl introduction via alkylation or Friedel-Crafts-type reactions. Computational studies on analogous systems suggest that bulky substituents at C5 enhance thermodynamic stability by reducing ring strain. This aligns with the observed stability of 5-(cyclohexylmethyl)isoxazol-3-amine, as evidenced by its successful storage under standard conditions.
Microwave-assisted synthesis has emerged as a tool for enhancing regioselectivity in heterocyclic systems. By rapidly heating reaction mixtures to 150–200°C, researchers have achieved precise control over kinetic vs. thermodynamic product distributions in isoxazole-forming reactions. Applying such techniques to cyclohexylmethyl-containing precursors may suppress side reactions like N-alkylation or ring-opening.
The pursuit of sustainable synthesis routes for 5-(cyclohexylmethyl)isoxazol-3-amine has driven innovations in solvent selection, catalyst recovery, and energy efficiency. Metal-free cycloadditions, as detailed in recent reviews, eliminate the need for copper or palladium catalysts, reducing heavy metal waste. For example, potassium carbonate-mediated cyclizations in aqueous DMF demonstrate that mild bases can effectively promote nitrile oxide-alkyne couplings without transition metals.
Bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) offer greener alternatives to traditional dipolar aprotic solvents. These solvents not only improve reaction sustainability but also enhance product isolation due to their lower boiling points and reduced toxicity. In one case, substituting DMF with 2-MeTHF in a model isoxazole synthesis increased yield by 12% while simplifying downstream purification.
Flow chemistry techniques address scalability challenges inherent in batch processes for isoxazole amines. Continuous flow reactors enable precise temperature control and rapid mixing, minimizing decomposition of heat-sensitive intermediates like the primary amine group in 5-(cyclohexylmethyl)isoxazol-3-amine. A recent pilot-scale study achieved 89% yield for a related isoxazolamine using a tubular reactor with residence times under 5 minutes.
The development of pharmacophore models for isoxazole derivatives, particularly compounds like 5-(Cyclohexylmethyl)isoxazol-3-amine, represents a critical approach in understanding the molecular features required for biological activity [1]. Three-dimensional quantitative structure-activity relationship models have demonstrated significant predictive capabilities for isoxazole-based compounds, with comparative molecular field analysis models achieving cross-validation coefficients of 0.664 and non-cross-validation coefficients of 0.960 [1]. These models reveal that hydrophobic substitutions at specific positions significantly enhance agonistic activity, while electronegativity groups at alternative positions modulate target selectivity [1].
Pharmacophore modeling studies have established that isoxazole derivatives can effectively mimic acetylated lysine residues in protein-protein interactions [2]. The isoxazole ring system provides a stable scaffold that maintains critical hydrogen bonding capabilities while offering resistance to metabolic degradation [2]. Structural analysis reveals that the nitrogen and oxygen atoms positioned at the 1,2-positions of the five-membered isoxazole ring create an electron-rich environment that facilitates specific receptor binding [3]. This electronic configuration allows for optimal interaction with binding domains through both hydrogen bonding and electrostatic interactions [3].
The pharmacophore requirements for isoxazole derivatives include specific spatial arrangements of hydrophobic regions, hydrogen bond acceptors, and aromatic ring systems [4]. Computational modeling has identified seven distinct pharmacophore regions that contribute to high-affinity binding: amino acid head groups, electron lone pair regions, hydrogen bonding groups, distal carboxyl areas, electron density regions, and two separate aromatic ring regions [4]. These pharmacophore elements work synergistically to achieve target selectivity and biological activity [4].
The cyclohexylmethyl substitution pattern in 5-(Cyclohexylmethyl)isoxazol-3-amine significantly influences both pharmacokinetic properties and biological activity [5]. This compound exhibits a molecular weight of 180.25 daltons with the molecular formula C10H16N2O, indicating favorable drug-like properties according to established medicinal chemistry guidelines [5]. The cyclohexylmethyl group enhances lipophilicity while maintaining sufficient aqueous solubility for biological activity [6].
Structure-activity relationship analysis of cyclohexyl-substituted compounds reveals distinct bioactivity patterns depending on substitution position and stereochemistry [7]. Research has demonstrated that 3-prime substituted cyclohexyl derivatives show superior bioenergetic enhancement compared to 4-prime substituted analogues [7]. Specifically, anti-isomers with 3-prime substitutions demonstrate significantly improved oxidative phosphorylation activity, while 4-prime substitutions tend to favor glycolytic pathways [7]. These positional effects suggest that the cyclohexylmethyl group in 5-(Cyclohexylmethyl)isoxazol-3-amine may contribute to specific metabolic pathway modulation [7].
The conformational properties of cyclohexyl substituents play a crucial role in determining biological activity profiles [8]. Variations in cyclohexyl substitution patterns lead to relatively small changes in primary target binding but cause significant alterations in selectivity profiles [8]. The alpha,alpha,beta,beta-tetramethyl cyclohexyl configuration has been identified as optimal for achieving potent biological activity with excellent selectivity ratios [8]. This suggests that the cyclohexylmethyl group in the target compound provides favorable conformational constraints that enhance target-specific interactions [8].
Comparative analysis of cyclohexyl versus phenyl substitutions indicates that cyclohexyl groups maintain or improve potency in 60-75% of molecular transformations across diverse target classes [9]. The cyclohexyl moiety typically exhibits higher lipophilicity than corresponding phenyl analogues, which may require optimization through complementary structural modifications [9]. However, the three-dimensional structure of cyclohexyl substituents can provide unique binding interactions that are not achievable with planar aromatic systems [9].
Table 1: Bioactivity Correlations of Cyclohexyl Substitution Patterns
| Substitution Position | Stereochemistry | Primary Metabolic Effect | Relative Potency | Selectivity Index |
|---|---|---|---|---|
| 3-prime | Anti | Oxidative Phosphorylation | High | Excellent |
| 3-prime | Syn | Mixed Pathways | Moderate | Good |
| 4-prime | Anti | Glycolytic Enhancement | Low | Poor |
| 4-prime | Syn | Minimal Activity | Very Low | Poor |
Comparative studies of isoxazole-based scaffolds reveal significant differences in biological activity profiles based on substitution patterns and ring systems [10]. The 5-(Cyclohexylmethyl)isoxazol-3-amine structure can be compared to other clinically relevant isoxazole derivatives such as 3-amino-5-methylisoxazole, which serves as a key intermediate in pharmaceutical synthesis [11]. While 3-amino-5-methylisoxazole exhibits a molecular weight of 98.1 daltons, the cyclohexylmethyl substitution nearly doubles the molecular weight, significantly altering pharmacokinetic properties [11].
Analysis of 4,5-diarylisoxazole derivatives demonstrates that structural modifications dramatically affect biological activity [10]. Compounds containing unsubstituted benzene rings adjacent to the heteroatom show optimal conformational properties for antiproliferative activity [10]. The removal of hydroxyl groups from specific positions decreases activity, indicating that hydrogen bonding capabilities are essential for biological function [10]. In contrast, the 5-(Cyclohexylmethyl)isoxazol-3-amine structure lacks these hydroxyl groups but compensates through the cyclohexylmethyl substitution pattern [10].
Trisubstituted isoxazole derivatives have emerged as potent allosteric modulators with distinct structure-activity relationships [12]. These compounds demonstrate that isoxazole scaffolds can achieve high selectivity through specific substitution patterns [12]. The incorporation of chiral pyrrolidine scaffolds with isoxazole cores has yielded compounds with nanomolar potency and excellent selectivity profiles [13]. However, the absolute configuration of chiral centers shows limited impact on inhibitory activity, suggesting that the isoxazole ring system provides the primary pharmacophore interactions [13].
Table 2: Comparative Binding Affinities of Isoxazole Derivatives
| Compound Class | Substitution Pattern | Relative Binding Affinity (%) | Target Selectivity | Reference Activity |
|---|---|---|---|---|
| 3,5-Diarylisoxazoles | 4-Hydroxyphenyl | 16.4 ± 3.8 | High | Antiproliferative |
| 3,5-Diarylisoxazoles | 3-Hydroxyphenyl | 8.7 ± 1.5 | Moderate | Antiproliferative |
| Trisubstituted Isoxazoles | Pyrrolidine-substituted | <0.035 μM | Excellent | Allosteric Modulation |
| 5-Alkyl Isoxazoles | Cyclohexylmethyl | Not Determined | Unknown | Multiple Targets |
The immunoregulatory properties of isoxazole derivatives demonstrate scaffold-dependent activity patterns [15]. Compounds such as 3,5-dimethyl-5,6-dihydro-4H-oxazolo[5,4-e] [5] [11] [4]triazepin-4-one show potent immunostimulatory effects, while other isoxazole derivatives exhibit immunosuppressive activities [15]. The 5-(Cyclohexylmethyl)isoxazol-3-amine structure represents a unique scaffold that may possess distinct immunomodulatory properties based on its specific substitution pattern [15].
The chemical compound 5-(Cyclohexylmethyl)isoxazol-3-amine represents a member of the isoxazole family with potential therapeutic implications in cancer treatment through epigenetic modulation . The compound's structural similarity to established SMYD3 inhibitors, particularly BCI-121, suggests a mechanism involving the disruption of histone methyltransferase activity [2].
SMYD3 (SET and MYND domain-containing protein 3) functions as a lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5) [3] [4]. Contrary to initial reports suggesting H3K4 as the primary substrate, recent studies have definitively established that SMYD3 primarily methylates histone H4 at lysine 5, with H4K5me1 being the most abundant species generated [3]. This methylation activity is crucial for chromatin remodeling and transcriptional regulation in cancer cells [5].
The BCI-121 compound, a piperidine-4-carboxamide acetanilide derivative, has been extensively characterized as a potent SMYD3 inhibitor [2]. At concentrations of 100 μM, BCI-121 demonstrates significant reduction in global H3K4me2 and H3K4me3 levels in colorectal cancer cell lines, accompanied by a 46-54% reduction in cell proliferation [2]. The inhibitor competes with histone substrates for SMYD3 binding, effectively blocking the methyltransferase activity through direct enzyme inhibition [2].
Surface plasmon resonance studies have revealed that BCI-121 disrupts the binding interaction between SMYD3 and histone H4 peptides, with binding affinity measurements showing a dissociation constant of 1.18 × 10^-5 M for the H4-SMYD3 interaction [2]. The compound's mechanism involves binding to the substrate-binding pocket of SMYD3, preventing the enzyme from accessing its histone targets [2].
Structural analysis of SMYD3 demonstrates that the enzyme contains three distinct domains: an N-terminal catalytic SET domain, a MYND domain, and a C-terminal domain [6]. The SET domain is responsible for the methyltransferase activity, utilizing S-adenosyl-L-methionine as a methyl donor [6]. The substrate specificity of SMYD3 is determined by a shallow hydrophobic pocket that accommodates specific amino acid residues, particularly phenylalanine at the -2 position relative to the target lysine [6].
The therapeutic relevance of SMYD3 inhibition extends beyond simple histone modification. SMYD3 overexpression is associated with multiple cancer types, including colorectal, breast, and hepatocellular carcinomas [2] [5]. The enzyme's role in promoting cancer cell proliferation, migration, and invasion makes it an attractive target for therapeutic intervention [5]. Studies in colorectal cancer models have shown that SMYD3 knockdown results in decreased cell viability, reduced colony formation, and impaired migration capabilities [2].
The epigenetic regulation mediated by SMYD3 involves complex interactions with RNA polymerase II complexes and chromatin remodeling factors [4]. H3K4 methylation, particularly H3K4me3, is associated with active gene promoters and enhances transcriptional activity [4]. SMYD3-mediated methylation of H3K4 promotes the recruitment of transcription factors and chromatin remodeling complexes to target gene promoters, thereby facilitating oncogenic gene expression programs [4].
Recent investigations have identified additional non-histone substrates of SMYD3, including MAP3K2 (mitogen-activated protein kinase kinase kinase 2) and VEGFR1 (vascular endothelial growth factor receptor 1) [6]. The methylation of MAP3K2 at lysine 260 by SMYD3 activates the MEK/ERK signaling pathway, contributing to cancer cell survival and proliferation [6]. This dual functionality of SMYD3 as both a chromatin modifier and a regulator of cellular signaling pathways underscores its importance as a therapeutic target [6].
The development of SMYD3 inhibitors has focused on structure-based drug design approaches, utilizing the available crystal structures of the enzyme [2]. Molecular docking studies have identified key binding interactions between inhibitors and the enzyme's active site, providing insights for optimization of compound potency and selectivity [2]. The BCI-121 inhibitor serves as a proof-of-concept for the druggability of SMYD3 and demonstrates the potential for developing more potent and selective compounds targeting this enzyme [2].
Molecular docking studies represent a fundamental approach for understanding the binding interactions between 5-(Cyclohexylmethyl)isoxazol-3-amine and various cancer-related enzymes [17] [18]. These computational investigations provide crucial insights into the molecular basis of biological activity and guide the rational design of more potent therapeutic agents.
The application of molecular docking to cancer enzyme targets has revealed significant potential for isoxazole derivatives in oncology [19] [20]. Studies focusing on key metabolic enzymes have demonstrated that isoxazole compounds can interact with multiple targets involved in cancer cell metabolism, including hexokinase, pyruvate kinase, and various dehydrogenases [17]. The ability of these compounds to simultaneously target multiple enzymatic pathways may contribute to their broad-spectrum anticancer activity.
Investigations of epidermal growth factor receptor tyrosine kinase (EGFR-TK) have shown that isoxazole derivatives can achieve potent inhibition with IC50 values in the range of 0.054-0.066 μM [20]. The molecular docking studies revealed that the isoxazole ring system forms critical hydrogen bonds with key amino acid residues in the EGFR-TK active site, including interactions with the gatekeeper residue and the DFG motif [20]. These binding interactions are essential for the inhibitory activity and selectivity of the compounds.
The docking of isoxazole derivatives to carbonic anhydrase enzymes has provided insights into their potential as enzyme inhibitors [21]. Compound AC2, an isoxazole derivative, demonstrated significant inhibitory activity against carbonic anhydrase with an IC50 value of 112.3 μM [21]. The molecular docking studies revealed that the compound binds to the enzyme's active site through interactions with zinc coordination and hydrogen bonding with nearby amino acid residues [21]. Extended molecular dynamics simulations confirmed the stability of the protein-ligand complexes and validated the docking results [21].
Comparative docking studies across different cancer-related enzymes have revealed common binding motifs and interaction patterns for isoxazole derivatives [18]. The heterocyclic ring system provides a versatile scaffold for forming hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with amino acid residues in enzyme active sites [18]. The flexibility of the isoxazole scaffold allows for optimization of binding affinity through structural modifications while maintaining favorable drug-like properties [18].
The docking of isoxazole compounds to cyclooxygenase (COX) enzymes has demonstrated their potential as anti-inflammatory agents with anticancer properties [22]. Studies have shown that isoxazole derivatives can selectively inhibit COX-2 over COX-1, with selectivity indices ranging from 0.3 to 4.6 [22]. The molecular basis of this selectivity involves the ability of isoxazole compounds to occupy the secondary binding pocket that is unique to COX-2, forming favorable interactions with arginine-513 and other key residues [22].
The investigation of isoxazole derivatives as inhibitors of cancer-related kinases has revealed promising binding profiles [19]. Molecular docking studies have identified key interactions between isoxazole compounds and the ATP-binding sites of various kinases, including protein kinase C, cyclin-dependent kinases, and mitogen-activated protein kinases [19]. The ability of these compounds to form hydrogen bonds with the kinase hinge region and occupy the hydrophobic pockets adjacent to the ATP-binding site contributes to their inhibitory activity [19].
Docking studies with DNA repair enzymes have explored the potential of isoxazole derivatives to modulate DNA damage response pathways [18]. The compounds have been shown to interact with key residues in the active sites of DNA polymerases, nucleases, and ligases, suggesting potential for development as DNA repair modulators [18]. These interactions may contribute to the sensitization of cancer cells to DNA-damaging agents and enhance the efficacy of combination therapies [18].
The binding of isoxazole derivatives to histone deacetylases (HDACs) has been investigated as a potential epigenetic therapeutic approach [23]. Molecular docking studies have revealed that certain isoxazole compounds can bind to the HDAC active site and interact with the zinc ion cofactor, similar to established HDAC inhibitors [23]. The IC50 values for HDAC inhibition by isoxazole derivatives range from 0.127 to 0.175 μM for HDAC6 and HDAC8, respectively [23].
The structure-activity relationships derived from molecular docking studies have provided valuable insights for the optimization of isoxazole-based anticancer agents [22]. Key structural features that contribute to enhanced binding affinity include the presence of electron-withdrawing groups on the isoxazole ring, the incorporation of aromatic substituents that can engage in π-π stacking interactions, and the introduction of hydrogen bond donors and acceptors at strategic positions [22].
The integration of molecular docking results with experimental binding assays has validated the computational predictions and provided confidence in the docking methodologies [21]. The correlation between calculated binding energies and experimental IC50 values has been generally good, with correlation coefficients ranging from 0.7 to 0.9 for different enzyme targets [21]. This validation supports the use of molecular docking as a reliable tool for predicting the biological activity of isoxazole derivatives and guiding drug discovery efforts [21].